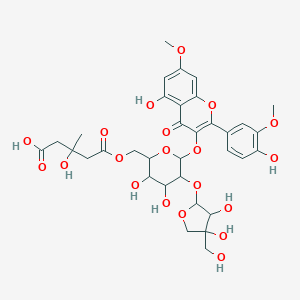

Viscumneoside VII

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

131749-61-6 |

|---|---|

Fórmula molecular |

C34H40O20 |

Peso molecular |

768.7 g/mol |

Nombre IUPAC |

5-[[5-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C34H40O20/c1-33(45,9-21(38)39)10-22(40)49-11-20-24(41)26(43)29(54-32-30(44)34(46,12-35)13-50-32)31(52-20)53-28-25(42)23-17(37)7-15(47-2)8-19(23)51-27(28)14-4-5-16(36)18(6-14)48-3/h4-8,20,24,26,29-32,35-37,41,43-46H,9-13H2,1-3H3,(H,38,39) |

Clave InChI |

TZQLZVPXUSLRLJ-UHFFFAOYSA-N |

SMILES |

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)OC5C(C(CO5)(CO)O)O)O)O)O |

SMILES canónico |

CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)OC5C(C(CO5)(CO)O)O)O)O)O |

Sinónimos |

viscumneoside VII |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Viscumneoside VII in Viscum album and Viscum coloratum

This compound has been identified as a component within the phytochemical profile of Viscum album and Viscum coloratum ontosight.ainih.govresearchgate.net. Specifically, it has been characterized as a flavonoid derivative, with its structure elucidated as rhamnazin-3-O-β-D-apisoyl-(1→2)-[6″-O-(3-hydroxy-3-methylglutarate)]-glucoside nih.gov. This compound belongs to the class of flavonoids, which are widely recognized for their diverse biological activities researchgate.netmdpi.comnih.gov.

The concentration and presence of this compound can vary significantly depending on the specific strain of the mistletoe species and the host tree it parasitizes researchgate.netmdpi.comnih.gov. Studies indicate that the phytochemical composition of Viscum plants is influenced by biotic factors, primarily the host tree species researchgate.netnih.govpfaf.org. Research on Viscum coloratum has shown that the sample source (which includes host species and geographical origin) has a significant impact on the content of various flavonoids, including those related to this compound researchgate.net.

The natural production of this compound is subject to a range of environmental and endogenous factors mdpi.comnih.gov. Abiotic factors such as climate, temperature, light intensity, soil conditions, water availability, and harvest season can all influence the metabolite profiles of Viscum species nih.govoliptek.comnih.govmdpi.com. Traditional medicine practices often suggest that the therapeutic potential of mistletoe is at its maximum during specific periods, such as the summer and winter solstices, hinting at the role of endogenous factors like the plant's growth stage and seasonal cycles nih.gov.

Strain-Specific and Host-Dependent Variation in this compound Content

Advanced Extraction Techniques for this compound from Plant Materials

Extracting this compound efficiently from plant matrices requires optimized methodologies. Several advanced techniques have been explored for the isolation of valuable compounds from Viscum species, with potential applicability to this compound.

Solvent extraction remains a foundational technique for isolating phytochemicals. Optimization of solvent-based extraction for compounds like this compound typically involves selecting appropriate solvents (e.g., ethanol, methanol) and fine-tuning parameters such as solvent concentration, temperature, and extraction time mdpi.comnih.govmdpi.comnajfnr.comanalis.com.my. For instance, studies on phenolic compounds, which include flavonoids like this compound, often utilize ethanol-water mixtures, with optimization focusing on maximizing yield and purity researchgate.netmdpi.com.

Supercritical Fluid Extraction (SFE), particularly using supercritical carbon dioxide (SC-CO2), is a green and sustainable technique for isolating high-value compounds ajgreenchem.comnumberanalytics.com. SC-CO2 offers adjustable solvating power, which can be manipulated by pressure and temperature, allowing for selective extraction mdpi.comajgreenchem.comnumberanalytics.comscielo.br. While SC-CO2 is highly effective for non-polar to moderately polar compounds, co-solvents like ethanol are often employed to enhance the extraction of more polar compounds, such as glycosides and flavonoids mdpi.comajgreenchem.comscielo.br. Optimization of SFE parameters, including pressure, temperature, and co-solvent concentration, is crucial for efficient recovery mdpi.comajgreenchem.comscielo.brscholarena.com.

Microwave-Assisted Extraction (MAE) is another efficient method that utilizes microwave irradiation to accelerate the extraction process mdpi.comnih.govmdpi.comnajfnr.comanalis.com.my. MAE optimization typically involves parameters such as microwave power, irradiation time, solvent type, and solvent-to-solid ratio to maximize the yield of target compounds mdpi.comnih.govmdpi.comnajfnr.comanalis.com.my. Studies optimizing MAE for phenolic compounds, a class to which this compound belongs, demonstrate its effectiveness in enhancing extraction efficiency compared to conventional methods nih.govmdpi.comnajfnr.com.

Ultrasonic-Assisted Extraction Methodologies

Ultrasonic-Assisted Extraction (UAE) is a modern, efficient, and environmentally friendly technique widely adopted for isolating bioactive compounds from plant materials hielscher.comijeeemi.orgjneonatalsurg.com. This method utilizes high-frequency ultrasonic waves to generate cavitation within the solvent, leading to the formation and implosion of microbubbles. This process enhances mass transfer by disrupting plant cell walls, increasing surface area, and promoting the release of intracellular components into the solvent ijeeemi.orgpsecommunity.org.

The advantages of UAE for natural product extraction include:

Increased Extraction Efficiency and Yield: UAE generally leads to higher yields compared to conventional methods like maceration or Soxhlet extraction hielscher.com.

Reduced Extraction Time: The cavitation effect significantly accelerates the extraction process hielscher.com.

Mild Extraction Conditions: UAE can be performed at lower temperatures, which is crucial for preserving thermolabile compounds like glycosides hielscher.com.

Reduced Solvent Consumption: UAE often requires less solvent and can be compatible with a variety of solvents, including milder and greener options hielscher.com.

While specific parameters for the ultrasonic extraction of this compound are not detailed in the provided literature snippets, UAE is a highly applicable and effective method for extracting glycosides and other polar compounds from plant tissues, often serving as an initial step before chromatographic purification nih.gov.

Advanced Chromatographic Purification Strategies for this compound

Following initial extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and achieving the desired purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in natural product chemistry, renowned for its high resolution and sensitivity in separating complex mixtures drawellanalytical.combibliotekanauki.pl. It operates by passing a liquid mobile phase through a column packed with a stationary phase under high pressure. Compounds are separated based on their differential interactions with these phases.

For the purification of compounds like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, typically utilizing C18 stationary phases bibliotekanauki.pltri-solution.com. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with modifiers like acids or buffers to optimize separation bibliotekanauki.pltri-solution.com. Preparative HPLC, which uses larger columns and higher flow rates, is specifically designed for isolating larger quantities of purified compounds researchgate.nethawach.com. Studies on related compounds, such as Viscumneoside III and V, have utilized preparative HPLC for their isolation researchgate.net. The selection and optimization of the mobile phase composition and gradient are critical for achieving effective separation of this compound from structurally similar compounds bibliotekanauki.pl.

Countercurrent Chromatography (CCC) is a powerful liquid-liquid partition chromatography technique that does not rely on a solid stationary phase, thus avoiding irreversible adsorption and sample degradation americanlaboratory.comveeprho.com. In CCC, separation is achieved by partitioning analytes between two immiscible liquid phases. The stationary phase is retained within a specialized column system (e.g., a coiled tube) using centrifugal forces, while the mobile phase is pumped through it americanlaboratory.comveeprho.com.

Key advantages of CCC include:

High Loadability: CCC columns can handle significantly larger sample loads compared to HPLC, leading to higher throughput americanlaboratory.comveeprho.com.

Flexibility: Either liquid phase can be used as the mobile or stationary phase, and solvent systems can be readily changed veeprho.com.

No Irreversible Adsorption: The absence of a solid support prevents sample loss due to irreversible binding, making it ideal for delicate or complex molecules americanlaboratory.comveeprho.com.

Separation of Difficult Compounds: CCC excels at separating isomers and compounds with similar polarities that are challenging to resolve by other methods americanlaboratory.com.

Commonly used solvent systems for CCC in natural product isolation include mixtures of hexane, ethyl acetate, methanol, and water, or chloroform, methanol, and water, often with pH adjustments bibliotekanauki.plchromatographyonline.comnih.gov. High-Speed Countercurrent Chromatography (HSCCC) is a more advanced form that utilizes higher rotational speeds for improved separation efficiency bibliotekanauki.plnih.gov.

Flash chromatography is a rapid, low-pressure chromatographic technique that serves as an efficient method for the initial purification of organic compounds and natural products drawellanalytical.comhawach.com. It utilizes a column packed with a stationary phase, typically silica gel, and a solvent system is driven through the column using compressed gas or a pump, accelerating the separation process drawellanalytical.comhawach.comrsc.org.

The primary benefits of flash chromatography include:

Speed: It is significantly faster than traditional open-column chromatography hawach.com.

Cost-Effectiveness: The equipment and consumables are generally less expensive than preparative HPLC hawach.com.

Scalability: Flash chromatography can be scaled up for larger purification batches hawach.com.

Typical stationary phases include silica gel (200-300 mesh), and common solvent systems involve mixtures of non-polar solvents like petroleum ether (PE) or hexane with more polar solvents such as ethyl acetate (EA) hawach.comrsc.org. Flash chromatography is often employed as a preliminary purification step to remove major impurities before employing higher-resolution techniques like HPLC.

Achieving high purity for natural products like this compound often involves a multi-step purification strategy, employing a combination of different chromatographic techniques. Preparative chromatography encompasses methods scaled up for isolating significant quantities of purified compounds.

These techniques are frequently used sequentially:

Initial Extraction: Often employing methods like UAE.

Preliminary Purification: Flash chromatography is commonly used to remove bulk impurities and isolate fractions enriched in the target compound.

High-Resolution Purification: Preparative HPLC or CCC are then employed to achieve final high purity. Preparative HPLC, with its superior resolution, is often used as a final polishing step to isolate the target compound to a high degree of purity researchgate.nethawach.com.

The choice of techniques and their sequence depends on the complexity of the crude extract and the physicochemical properties of this compound.

Biosynthetic Pathways and Precursor Analysis

Elucidation of Viscumneoside VII Biosynthesis in Viscum Species

The biosynthesis of flavonoids and their glycosides is a well-established area of plant biochemistry, involving a series of enzymatic reactions that build and modify the core flavonoid structure. While the specific pathway for this compound in Viscum is not fully elucidated in dedicated studies, a proposed pathway can be inferred from the general principles of flavonoid biosynthesis and the known structure of the compound.

Proposed Enzymatic Steps in Glycoside Formation

The formation of the glycosidic linkages in this compound is a critical step in its biosynthesis, catalyzed by a class of enzymes known as glycosyltransferases. mdpi.com This process involves the transfer of sugar moieties from an activated donor molecule, typically a nucleotide sugar, to an acceptor molecule, in this case, the flavonoid aglycone. mdpi.com

The general mechanism for glycoside formation can be summarized as follows:

Activation of the Sugar: The sugar molecule (e.g., glucose, apiose) is first activated by conversion to a nucleotide sugar, such as UDP-glucose or UDP-apiose.

Glycosyl Transfer: A specific glycosyltransferase enzyme recognizes both the nucleotide sugar and the acceptor flavonoid. It then catalyzes the transfer of the sugar from the nucleotide donor to a specific hydroxyl group on the flavonoid, forming a glycosidic bond. cftri.res.in

In the case of this compound, this process would occur in a stepwise manner, with the initial attachment of a glucose molecule to the flavonoid backbone, followed by the addition of an apiose molecule to the glucose.

Role of Specific Glycosyltransferases

Glycosyltransferases (GTs) are a large and diverse family of enzymes that exhibit high specificity for both the sugar donor and the acceptor molecule. mdpi.com While the exact GTs involved in this compound biosynthesis have not been isolated and characterized, their existence is inferred from the structure of the final product. It is proposed that at least two distinct glycosyltransferases are required:

A glucosyltransferase responsible for attaching a glucose molecule to the 3-hydroxy group of the flavonoid aglycone.

An apiosyltransferase that subsequently attaches an apiose molecule to the glucose residue.

The sequential and specific action of these enzymes ensures the correct assembly of the disaccharide chain characteristic of this compound. Research into the glycosyltransferases of Viscum album and other plants provides a basis for understanding these enzymatic steps. oup.comlongdom.org

Identification and Characterization of Biosynthetic Precursors

The biosynthesis of this compound begins with the production of its fundamental building blocks: the flavonoid backbone and the sugar moieties. These precursors are synthesized through primary and secondary metabolic pathways within the plant.

Flavonoid Backbone Precursors

The core structure of this compound is a flavonoid, a class of secondary metabolites synthesized via the phenylpropanoid pathway. frontiersin.orgwikipedia.org The biosynthesis of the flavonoid backbone starts from the amino acid phenylalanine. nih.gov

Key precursor molecules in the formation of the flavonoid backbone include:

p-Coumaroyl-CoA: Derived from phenylalanine, this molecule forms the B-ring and the three-carbon bridge of the flavonoid skeleton. researchgate.net

Malonyl-CoA: Three molecules of malonyl-CoA are condensed with p-coumaroyl-CoA to form the A-ring of the flavonoid structure. researchgate.net

These precursors undergo a series of enzymatic reactions catalyzed by enzymes such as chalcone synthase and chalcone isomerase to form the basic flavanone skeleton. frontiersin.org Further modifications, including hydroxylation and methylation, lead to the specific aglycone of this compound.

| Precursor Molecule | Role in Flavonoid Biosynthesis |

| Phenylalanine | Initial amino acid precursor for the phenylpropanoid pathway. nih.gov |

| p-Coumaroyl-CoA | Provides the B-ring and the C3 bridge of the flavonoid. researchgate.net |

| Malonyl-CoA | Three units provide the A-ring of the flavonoid. researchgate.net |

| Chalcone | The initial C15 intermediate formed by chalcone synthase. frontiersin.org |

| Flavanone | Formed from chalcone by chalcone isomerase, it is a key intermediate for various flavonoid classes. nih.gov |

Sugar Moiety Precursors (e.g., Apiose, Glucose)

The sugar portion of this compound consists of D-glucose and D-apiose. These monosaccharides are derived from the central carbohydrate metabolism of the plant.

Glucose: As a primary product of photosynthesis, glucose is readily available in the plant cell. For glycosylation reactions, it is typically activated to UDP-glucose.

Apiose: This branched-chain pentose sugar is synthesized from UDP-glucuronic acid, which is itself derived from UDP-glucose. The biosynthesis of apiose is a specialized branch of carbohydrate metabolism.

The availability of these activated sugar donors (UDP-glucose and UDP-apiose) is essential for the glycosyltransferases to carry out the glycosylation of the flavonoid aglycone. researchgate.net

Parent Compound Linkages to Other Viscumneoside Variants (e.g., Viscumneoside IV)

This compound is structurally related to other flavonoid glycosides found in Viscum species, such as Viscumneoside IV. mdpi.com Viscumneoside IV is a functional parent of this compound. ebi.ac.uk The core structure of Viscumneoside IV is rhamnacin (3',7-dimethylquercetin) glycosylated with a glucose molecule that is acylated with 3-hydroxy-3-methylglutaric acid. ebi.ac.uk

The structural relationship suggests a branching point in the biosynthetic pathway. The flavonoid aglycone, after initial glycosylation, can likely undergo different enzymatic modifications to yield the various viscumneoside compounds. For instance, the precursor to this compound, a diglycoside, could be a substrate for an acyltransferase that adds the 3-hydroxy-3-methylglutaric acid moiety found in Viscumneoside IV, or it could be further processed to yield other variants. The presence of a shared flavonoid backbone and initial sugar moieties points to a common biosynthetic origin for this family of compounds. researchgate.netnih.gov

Genetic and Enzymatic Regulation of this compound Production

The biosynthesis of this compound, a complex flavanone glycoside, is a multi-step process governed by a series of specific enzymes encoded by a corresponding suite of genes. While the complete enzymatic and genetic pathway for this compound is not fully elucidated, a comprehensive understanding can be constructed by examining the well-established general flavonoid biosynthetic pathway and drawing parallels with the biosynthesis of structurally related compounds. The synthesis of the this compound backbone, homoeriodictyol, follows the phenylpropanoid pathway, a conserved route in higher plants for the production of a wide array of secondary metabolites. Subsequent modifications, including glycosylation and acylation, are catalyzed by specific enzyme families, leading to the final intricate structure of this compound.

The initial stages of the pathway commence with the amino acid L-phenylalanine, which is converted to p-coumaric acid. This reaction is catalyzed by tyrosine ammonia lyase (TAL). Subsequently, p-coumaric acid is activated to its CoA-ester, p-coumaroyl-CoA, by the action of 4-coumaroyl-CoA ligase (4CL). The formation of the characteristic C6-C3-C6 flavonoid skeleton is then achieved by chalcone synthase (CHS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. The resulting naringenin chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone naringenin.

To arrive at the homoeriodictyol backbone of this compound, naringenin undergoes hydroxylation at the 3'-position of the B-ring, a reaction mediated by flavanone-3'-hydroxylase (F3'H), to yield eriodictyol. Subsequently, a methylation step occurs where a methyl group is transferred to the 3'-hydroxyl group, catalyzed by a specific O-methyltransferase (OMT), to form homoeriodictyol.

The subsequent crucial steps in the biosynthesis of this compound involve glycosylation and acylation. These modifications are responsible for the significant structural diversity observed in flavonoids and are critical for their biological activity and stability. The glycosylation of the homoeriodictyol core at the 7-hydroxyl position is catalyzed by UDP-dependent glycosyltransferases (UGTs). In the case of this compound, this involves the sequential addition of glucose and then apiose to form a disaccharide chain. While the specific UGTs responsible for these two steps in this compound synthesis have not been definitively identified, they belong to the large family of plant glycosyltransferases known to be involved in flavonoid biosynthesis. mdpi.com

The final step in the biosynthesis is the acylation of the sugar moiety with a 3-hydroxy-3-methylpentanoyl group. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD family of acyl-CoA-dependent acyltransferases. nih.gov The precursor for this acyl group, 3-hydroxy-3-methylpentanoyl-CoA, is likely synthesized through a pathway related to the metabolism of branched-chain amino acids or the mevalonate pathway, which produces the similar intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The precise enzymatic steps leading to 3-hydroxy-3-methylpentanoyl-CoA in the context of this compound biosynthesis remain an area for further investigation.

The regulation of this biosynthetic pathway is controlled at the genetic level by a complex network of transcription factors. These proteins bind to the promoter regions of the biosynthetic genes, thereby activating or repressing their expression in a coordinated manner. The MYB, bHLH, and WD40 families of transcription factors are well-known regulators of the flavonoid biosynthetic pathway. The expression of these regulatory genes is, in turn, influenced by various developmental and environmental cues, allowing the plant to modulate the production of this compound in response to specific needs.

Interactive Data Table: Key Enzyme Classes and Genes in Flavonoid Biosynthesis

| Enzyme Class | Abbreviation | Function in Flavonoid Biosynthesis | Potential Role in this compound Synthesis |

| Tyrosine Ammonia Lyase | TAL | Converts L-tyrosine to p-coumaric acid. researchgate.net | Catalyzes an early step in the phenylpropanoid pathway leading to the homoeriodictyol backbone. |

| 4-Coumaroyl-CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. researchgate.net | Essential for providing the starter molecule for chalcone synthase. |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. researchgate.net | Catalyzes the formation of the core C15 flavonoid skeleton. |

| Chalcone Isomerase | CHI | Cyclizes naringenin chalcone to naringenin. researchgate.net | Forms the flavanone ring structure. |

| Flavanone-3'-Hydroxylase | F3'H | Hydroxylates naringenin to eriodictyol. researchgate.net | Creates the di-hydroxylated B-ring pattern. |

| O-Methyltransferase | OMT | Methylates eriodictyol to form homoeriodictyol. | Catalyzes the formation of the specific aglycone of this compound. |

| UDP-Glycosyltransferase | UGT | Transfers sugar moieties to the flavonoid backbone. mdpi.com | Responsible for attaching the apiosyl-glucosyl disaccharide to the 7-hydroxyl group of homoeriodictyol. |

| Acyl-CoA Dependent Acyltransferase | AT | Transfers an acyl group to the sugar moiety of the flavonoid glycoside. nih.gov | Catalyzes the final acylation step with 3-hydroxy-3-methylpentanoyl-CoA. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including Viscumneoside VII. It provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups.

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural assignments. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, characterized by their chemical shifts (δ, ppm) and coupling constants (J, Hz) core.ac.uk. ¹³C NMR reveals the carbon skeleton by providing chemical shifts for each unique carbon atom core.ac.uklibretexts.org. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are particularly useful for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons by analyzing the phase and intensity of the signals pressbooks.pubbhu.ac.in. This allows for a more comprehensive understanding of the carbon framework.

Two-dimensional (2D) NMR techniques extend the information obtained from 1D spectra, enabling the elucidation of complex molecular structures.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled through chemical bonds (typically 2-3 bonds), helping to map out proton spin systems core.ac.ukprinceton.eduipb.pt.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons, providing one-bond heteronuclear shift correlations (¹H-¹³C) core.ac.ukprinceton.eduipb.ptcornell.edu.

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling molecular fragments and confirming the carbon skeleton core.ac.ukprinceton.eduipb.ptcornell.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close in proximity (up to 5-7 Å), providing vital information for determining stereochemistry and spatial arrangements core.ac.ukprinceton.eduipb.pt.

In cases of complex molecular structures, advanced NMR pulse sequences and experimental setups may be employed. These can include sensitivity-enhancing variants of standard experiments or specialized sequences designed to overcome signal overlap and provide clearer assignments for intricate molecules core.ac.uk. The combination of these techniques allows for the complete structural elucidation of compounds like this compound.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental composition of an ion uni-saarland.deresearchgate.net. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can differentiate between molecules with the same nominal mass but different elemental formulas, thus confirming the molecular formula of this compound uni-saarland.deresearchgate.net. The exact mass is calculated by summing the exact masses of the most abundant isotopes of the constituent elements missouri.edusisweb.com.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions to generate product ions. Analyzing these fragments provides detailed information about the molecule's structure, including the presence of specific functional groups and the connectivity of its components uni-saarland.dencsu.edunih.govnationalmaglab.orgmiamioh.edu. Different fragmentation techniques, such as Collision-Induced Dissociation (CID), can lead to characteristic fragment ions or neutral losses, which are crucial for elucidating structural features and confirming assignments ncsu.edunationalmaglab.orglifesciencesite.com. By studying these fragmentation pathways, researchers can piece together the molecular architecture of this compound lifesciencesite.comresearchgate.netresearchgate.net.

Interaction of this compound with Intracellular Signaling Pathways (Cell Culture Models)

No specific data was found detailing the modulatory effects of this compound on the AKT, JNK1, or p38 signaling cascades.

There is no available research specifically investigating the impact of this compound on the phosphorylation of the EGF receptor. The phosphorylation of EGFR is a critical step in initiating downstream signaling. bio-rad-antibodies.comnih.govsdbonline.org

Specific studies on the influence of this compound on the STAT3 signaling pathway have not been identified. The STAT3 pathway is a key player in cytokine and growth factor signaling. frontiersin.orgnih.govfrontiersin.org

Effects on EGF Receptor Phosphorylation

Modulation of Gene Expression and Protein Synthesis (In Vitro)

Detailed molecular analyses to understand the broader impact of this compound on cellular function are also limited.

No studies presenting a transcriptomic analysis of cells treated with this compound were found. Such an analysis would provide a comprehensive view of how the compound alters gene expression.

Similarly, there is no available proteomic data profiling the changes in protein expression in response to this compound treatment.

While some studies have identified this compound as a constituent of certain plant extracts, the specific biological activities attributable to this individual compound have not been elucidated in the context of the requested pharmacological outline. researchgate.netresearchgate.net Further research is required to isolate this compound and investigate its molecular and cellular effects to understand its potential pharmacological profile.

Transcriptomic Analysis of this compound Effects

Enzyme Inhibition and Activation Studies

Enzyme inhibition is a critical area of pharmacological research, identifying how compounds can modulate biological pathways.

Tyrosinase Inhibition Activity

There is no scientific information available from the search results detailing the tyrosinase inhibition activity of this compound.

For context, other related compounds, such as Viscumneoside III, have been identified as potent tyrosinase inhibitors. medchemexpress.comresearchgate.net Studies on Viscumneoside III show it can inhibit tyrosinase activity, suggesting potential applications in cosmetics for skin whitening. medchemexpress.com However, these findings are specific to Viscumneoside III and cannot be extrapolated to this compound.

NS3 Protease Inhibition

No published research was found that investigates the potential for this compound to inhibit NS3 protease. The NS2B-NS3 protease is a well-established target for antiviral drug development, particularly for flaviviruses like Dengue and Zika virus. koreascience.krchemrxiv.orgresearchgate.net While flavonoids from medicinal plants have been screened for this activity, specific data on this compound is absent. researchgate.net

Ligand-Receptor Binding and Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a ligand might bind to a protein's active site.

Computational Modeling of this compound-Protein Interactions

No specific computational modeling or molecular docking studies for this compound were identified in the search results. Such studies are crucial for understanding the potential binding modes and affinities of a compound to a protein target at the molecular level.

Structure-activity Relationship Sar Investigations

Systematic Modification of Viscumneoside VII Structure

Investigating the SAR of this compound involves dissecting its structure into its constituent parts – the glycosylation pattern and the aglycone – and evaluating the impact of alterations to each.

The sugar moieties attached to the aglycone core play a critical role in a glycoside's biological activity, influencing its solubility, bioavailability, and interaction with biological targets. Research on related glycosides has indicated that the position and quantity of sugar units can significantly impact activities, such as antioxidant effects researchgate.net. While specific experimental data detailing the effect of various glycosylation patterns on this compound's activity are not extensively detailed in the provided snippets, general principles suggest that:

Degree of Glycosylation: The number of sugar residues can affect water solubility and absorption. Highly glycosylated compounds may exhibit different pharmacokinetic profiles compared to their aglycones or less glycosylated counterparts.

Acylation of Sugars: In related flavanone glycosides, such as those found in Viscum coloratum, acylation of the sugar residues (e.g., with hydroxybutanoyl groups) has been observed to influence inhibitory effects on osteoclast formation researchgate.net. While this compound itself is not explicitly described as acylated in the provided snippets, this highlights how modifications to the sugar chain can modulate activity.

The aglycone, the non-sugar part of the glycoside, is often the primary determinant of a compound's intrinsic biological activity. For this compound, the benzopyranone core, substituted with hydroxyl and methoxy groups, is the aglycone.

Hydroxyl and Methoxy Groups: The specific arrangement and presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzopyranone ring are crucial for molecular interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets ontosight.ainih.gov. Substitutions or modifications at these positions could alter binding affinity and efficacy.

Aromatic Rings: The aromatic nature of the benzopyranone system contributes to pi-pi stacking interactions, which are important in molecular recognition. Changes to the aromatic rings or their substituents could significantly impact these interactions.

Influence of Glycosylation Patterns on Biological Activity

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational approach that establishes mathematical relationships between the chemical structure of molecules and their biological activity dergipark.org.trtoxminds.comnih.govresearchgate.netnih.govmdpi.comqsartoolbox.orgnih.gov. This allows for the prediction of activity for new compounds and provides insights into the key structural features responsible for the observed effects.

QSAR modeling utilizes various computational methods to translate molecular structure into numerical descriptors that can then be correlated with biological activity dergipark.org.trresearchgate.netnih.gov. These methods can include:

Descriptor Calculation: Software packages are used to compute a wide array of molecular descriptors from a molecule's structure researchgate.netnih.govamazon.com. These descriptors can range from simple physicochemical properties to complex topological and quantum chemical parameters.

Model Development: Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are employed to build predictive models that link these descriptors to observed biological activities mdpi.com.

Activity Prediction: Once a validated QSAR model is established, it can be used to predict the activity of novel, unsynthesized compounds, aiding in the identification of promising drug candidates mdpi.comqsartoolbox.orgnih.gov. For instance, QSAR models have been developed to predict photosensitizer activity, blood-brain barrier permeability, and even anti-cancer activity by correlating specific molecular descriptors with these endpoints mdpi.comnih.govmdpi.com.

The effectiveness of QSAR lies in identifying molecular descriptors that accurately correlate with biological activity. For various compound classes, studies have shown that descriptors related to electronic properties, lipophilicity, size, and shape are often significant predictors of activity dergipark.org.trresearchgate.netmdpi.com. Examples of such descriptors include:

Electronic Descriptors: Molecular polarizability, dipole moment, frontier molecular orbital energy (HOMO/LUMO), ionization potential, electron affinity, electronegativity, electrophilicity index, and atomic charges dergipark.org.trresearchgate.net. These parameters often reflect a molecule's ability to interact with biological targets through electronic forces.

Physicochemical Descriptors: Molar refractivity, octanol-water partition coefficient (LogP), aqueous solubility (Log S), and topological polar surface area (PSA) dergipark.org.trresearchgate.net. These descriptors influence a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties and its ability to cross biological membranes.

Topological Descriptors: Indices that describe the connectivity and branching of atoms within a molecule, such as molecular volume and various graph-theoretic indices dergipark.org.trresearchgate.netamazon.com.

While specific QSAR models for this compound might not be detailed in the provided snippets, the general approach involves identifying which of these descriptors are most predictive of its biological effects, such as antioxidant or anti-inflammatory activities.

Computational Approaches to Predict Activity

Rational Design of this compound Analogues

The insights gained from SAR and QSAR studies are instrumental in the rational design of novel this compound analogues. This process aims to create molecules with enhanced potency, selectivity, or improved pharmacokinetic properties.

Targeted Modifications: Based on SAR findings, specific structural modifications can be proposed. For example, if a particular hydroxyl group on the aglycone is identified as critical for activity, analogues could be designed with variations at that position (e.g., methylation, etherification) to probe its role further or to enhance binding.

Glycosylation Optimization: If glycosylation is found to be crucial for solubility or target interaction, analogues could be synthesized with different sugar units or varying numbers of glycosyl residues to optimize these properties.

QSAR-Guided Design: QSAR models can predict the activity of hypothetical molecules before they are synthesized. This allows researchers to prioritize the design and synthesis of analogues that are predicted to possess superior activity, thereby accelerating the drug discovery process mdpi.comqsartoolbox.org. By systematically varying substituents and evaluating their predicted activity using QSAR models, researchers can navigate the chemical space to identify optimal structures.

The exploration of this compound's SAR is an ongoing process, contributing to a deeper understanding of how its molecular architecture dictates its biological functions and paving the way for the development of novel therapeutic agents.

Compound List

this compound

Homoeriodictyol

Viscumneoside VI

Viscumneoside III

Viscumneoside IX

Viscumneoside X

Viscumneoside I

Homoflavoyadorinin B

Velutin

Biotransformation Studies

In Vitro Metabolic Fate of Viscumneoside VII in Enzyme Systems

Investigating the metabolism of this compound using isolated enzyme systems provides a controlled environment to identify specific enzymatic reactions and their products.

This compound is characterized by a complex structure comprising a flavonoid aglycone linked to sugar moieties and an esterified glutarate derivative ontosight.ainih.gov. As a glycoside, a primary biotransformation pathway in enzyme systems is expected to involve the hydrolysis of its glycosidic linkages. This process, catalyzed by glycosidases, would cleave the sugar units (apiose and glucose) from the aglycone or intermediate glycosides. While specific studies detailing the identified biotransformation products of this compound in isolated enzyme systems were not detailed in the reviewed literature, general enzymatic hydrolysis of similar glycosidic compounds typically yields the aglycone and constituent sugars nih.govspandidos-publications.com. The ester linkage of the 3-hydroxy-3-methylglutarate moiety could also be susceptible to esterase activity.

The enzymatic pathways involved in the biotransformation of this compound are likely to mirror those of other complex flavonoid glycosides. Glycosidases, such as β-glucosidases and α-apiosidases, are expected to play a significant role by hydrolyzing the glycosidic bonds connecting the sugar units to the aglycone nih.govspandidos-publications.com. This enzymatic cleavage would sequentially release the glucose and apiose residues. Furthermore, esterases could potentially hydrolyze the ester bond linking the 3-hydroxy-3-methylglutarate to the sugar moiety. Other enzymatic modifications common to flavonoids, such as oxidation, reduction, methylation, and sulfation, might also occur, although specific pathways for this compound require further investigation nih.govspandidos-publications.comnih.gov.

Identification of Biotransformation Products

In Vitro Biotransformation using Isolated Cell Cultures

Isolated cell cultures, including plant cell cultures, offer a more complex biological matrix than isolated enzymes, allowing for the study of multiple metabolic pathways simultaneously and providing insights into cellular uptake and metabolism.

Cell culture models, such as plant cell cultures and advanced systems like spheroids and organoids, are valuable tools for in vitro biotransformation studies, as they can mimic in vivo physiological conditions and metabolic pathways more closely than simpler models researchgate.netmdpi.comugent.be. These systems allow for metabolite profiling, which involves identifying and quantifying the various compounds present after the incubation of the parent compound. While the utility of cell culture systems for studying the biotransformation of various compounds is well-established researchgate.netugent.be, specific metabolite profiling studies for this compound in isolated cell cultures were not detailed in the provided search results.

Microbial enzymes, particularly those found in the gut microbiota, are known to significantly influence the metabolism of ingested compounds, including flavonoids nih.govspandidos-publications.com. For instance, microbial enzymes can perform transformations such as sulfation, which can alter the biological activity and pharmacokinetic properties of flavonoids nih.govspandidos-publications.com. While studies have indicated the capacity of microbial aryl sulfotransferases to sulfate flavonoids nih.govspandidos-publications.com, the specific role of microbial enzymes in the biotransformation of this compound has not been elaborated upon in the reviewed literature.

Chemical Stability and Degradation Pathways

Methodologies for Stability Assessment (Excluding Shelf-Life Determination):General stability testing methodologies are outlined (nih.gov,certified-laboratories.com,researchgate.net,thermofisher.com,nih.gov,europa.eu,edaegypt.gov.eg), but no specific application or findings related to this compound are presented.

Due to the absence of specific research findings and data tables for this compound concerning its chemical stability and degradation pathways, it is not possible to generate the detailed and scientifically accurate article as requested.

Comparative Biochemical and Pharmacological Analysis

Comparison of Viscumneoside VII with Other Flavonoid Glycosides from Viscum Species

Viscum species, particularly Viscum album, are rich sources of diverse flavonoid glycosides, each possessing unique biochemical properties and reported biological activities. This compound, with its complex structure (C34H40O20, MW 768.66900) nih.govresearchgate.net, stands alongside other identified compounds such as Viscumneoside III, V, IX, X, homoeriodictyol glycosides, rhamnazin glucoside, flavoyadorinin-B, and homoflavoyadorinin B.

Several of these compounds have demonstrated notable bioactivities:

Osteoclast Inhibition: Viscumneoside III, V, IX, X, and homoeriodictyol 7-O-β-D-glucopyranoside have shown significant inhibitory effects on osteoclast formation, with activities comparable to or exceeding that of elcitonin at low concentrations (2 μg/mL) researchgate.netnih.gov. This suggests a potential role in bone health regulation.

Enzyme Inhibition: Viscumneoside III and homoflavoyadorinin B have been identified as tyrosinase inhibitors, exhibiting higher inhibitory rates than ascorbic acid researchgate.net. Furthermore, other flavonoids and their glycosides from Viscum species have been implicated in inhibiting enzymes such as angiotensin-converting enzyme (ACE), acetylcholinesterase (AChE), lipoxygenase, and α-glucosidase researchgate.netmdpi.commdpi.com.

Signaling Pathway Modulation: Viscumneoside III and V have been reported to suppress MCP-1 production researchgate.net. This suggests an influence on inflammatory and immune signaling pathways.

While direct comparative biochemical assays specifically pitting this compound against these other Viscum glycosides are not extensively detailed in available literature, the reported activities highlight a common theme of enzyme inhibition and modulation of cellular signaling. The variation in sugar moieties (e.g., apiosyl-glucoside in Viscumneoside III vs. the apiose-glucose chain in this compound) and aglycone structures likely contribute to these differential activities researchgate.netnih.govnaturalproducts.net.

Distinctive Molecular Mechanisms of Action Compared to Related Natural Products

The precise molecular mechanisms of this compound are still under investigation. However, insights can be drawn from the known mechanisms of related flavonoid glycosides:

Tyrosinase Inhibition: Compounds like Viscumneoside III and homoflavoyadorinin B inhibit tyrosinase, a key enzyme in melanin biosynthesis researchgate.net. This mechanism is relevant for cosmetic applications aimed at skin whitening.

Osteoclastogenesis Regulation: The inhibition of osteoclast formation by Viscumneoside III and V may involve modulating macrophage activity, potentially impacting inflammatory responses without compromising anti-cancer efficacy researchgate.net.

Enzyme Inhibition (General): Many flavonoids and their glycosides exert biological effects by inhibiting various enzymes. For instance, they can inhibit α-glucosidase, a target for diabetes management, through interactions involving hydrophobic forces and hydrogen bonds rsc.org. They can also inhibit ACE and AChE, enzymes relevant to cardiovascular and neurological functions mdpi.com.

Signaling Pathway Modulation: Flavonoids are known to interact with cellular signaling pathways, including MAPK/ERK and PI3K/AKT/mTOR, influencing processes like cell proliferation, apoptosis, and metabolism, particularly in the context of cancer nih.govspandidos-publications.com.

While this compound's specific targets remain to be fully elucidated, its structural complexity, including the pentanedioic acid ester moiety, may confer unique interaction capabilities with biological targets compared to simpler flavonoid glycosides.

Structural Similarities and Differences with Other Biologically Active Compounds

This compound possesses a complex structure featuring a pentanedioic acid ester, a disaccharide of apiose and glucose, and a flavanone-like aglycone substituted with methoxy and hydroxyl groups nih.govresearchgate.net. This contrasts with simpler flavonoid glycosides:

Aglycone Core: While this compound features a benzopyranone structure, related compounds like homoeriodictyol (a flavanone) and quercetin (a flavonol) have distinct aglycone skeletons researchgate.netresearchgate.netjmb.or.kr. The presence of a 4-hydroxy-3-methoxyphenyl group is common to several Viscum flavonoids nih.govresearchgate.netnaturalproducts.net.

Sugar Moieties: The apiose-glucose disaccharide in this compound differs from the rutinose (rhamnose-glucose) in rutin or the simple glucose in isoquercitrin researchgate.netjmb.or.krnih.gov. The type and linkage of sugar units significantly influence solubility, bioavailability, and biological activity rsc.orgnih.gov.

Esterification: The pentanedioic acid ester linkage in this compound is a notable structural feature not commonly found in simpler flavonoid glycosides, potentially impacting its biochemical interactions.

Methylation and Hydroxylation: The presence and position of hydroxyl and methoxy groups on the flavonoid aglycone are critical for activity. For example, ortho-dihydroxyl groups on the B ring enhance antioxidant activity, while methoxylation can decrease α-glucosidase inhibitory potency rsc.orgmdpi.com. Rhamnazin, for instance, is a dimethylated quercetin derivative jmb.or.kr.

The structural diversity among Viscum glycosides, including the presence of unique moieties like the pentanedioic acid ester in this compound, underscores the rich phytochemical diversity of these plants and the potential for distinct pharmacological profiles.

Compound List:

this compound

Viscumneoside III

Viscumneoside V

Viscumneoside IX

Viscumneoside X

Viscumneoside I

Viscumneoside XII

Viscumneoside XIII

Viscumneoside XIV

Homoeriodictyol

Homoeriodictyol 7-O-β-D-glucopyranoside

Homoflavoyadorinin B

Rhamnazin glucoside

Flavoyadorinin-B

Quercetin

Rutin

Isoquercitrin

Elcitonin

Emerging Research Directions and Methodological Advances

Advanced Computational Approaches for Viscumneoside VII Research (e.g., Quantum Chemistry, Molecular Dynamics)

While specific computational studies focusing exclusively on this compound are not yet prevalent in published literature, the application of advanced computational methods to structurally similar flavonoid glycosides provides a clear blueprint for future research. Quantum chemistry and molecular dynamics (MD) simulations are powerful in-silico tools that can elucidate the structural, electronic, and interactive properties of complex molecules like this compound.

Quantum Chemistry: This field applies the principles of quantum mechanics to study chemical systems, offering profound insights into molecular structure, reactivity, and spectroscopic properties. For this compound, methods like Density Functional Theory (DFT) could be used to calculate its optimized geometry, electronic charge distribution, and predict its NMR and vibrational spectra, aiding in its structural confirmation and understanding its chemical reactivity.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. A notable in-silico study utilized MD simulations to investigate how flavonoid C-glycosides, such as orientin and vitexin, interact with and inhibit the protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research. nih.gov The simulations revealed the stability of the compound-protein complexes and calculated their binding free energies, suggesting orientin as a particularly potent inhibitor. nih.gov A similar approach for this compound could predict its interactions with potential biological targets, revealing binding affinities and mechanisms of action at an atomic level, thereby guiding experimental studies.

Table 1: Potential Applications of Computational Methods in this compound Research

| Computational Method | Potential Application for this compound | Research Insights Gained |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Calculation of optimized 3D structure, electronic properties (e.g., orbital energies, charge distribution), and theoretical spectroscopic data (NMR, IR). | Elucidation of structure-activity relationships, prediction of reactivity sites, and validation of experimental spectroscopic data. |

| Molecular Dynamics (MD) Simulations | Simulation of the interaction between this compound and a target protein (e.g., enzyme, receptor); assessment of conformational changes. | Identification of key binding site residues, prediction of binding affinity and stability, and understanding of the dynamic mechanism of interaction. nih.gov |

Integrated Omics Approaches (e.g., Metabolomics, Proteomics) for Comprehensive Understanding

To understand the role of this compound within a biological system, researchers are moving towards integrated 'omics' approaches. This involves combining metabolomics (the study of all small molecules) and proteomics (the study of all proteins) to create a more holistic picture of cellular processes.

Metabolomics: Untargeted metabolomic profiling of plants like Viscum album (mistletoe) has successfully identified a wide array of secondary metabolites, including this compound. nih.govmdpi.com These studies utilize techniques like mass spectrometry to capture a snapshot of the plant's metabolic state. Furthermore, targeted metabolomic studies on Viscum coloratum have analyzed the dynamic changes of its constituent compounds, including various flavonoids, in response to factors like harvest time and storage conditions. researchgate.net

Proteomics and Integrated Analysis: While proteomics studies specifically centered on this compound's effects are emerging, research on other flavonoid glycosides demonstrates the power of this approach. A combined metabolomics and proteomics study on white tea processing revealed that as flavonoid glycoside content decreased, there was a corresponding change in the expression of proteins related to the plant's antioxidant systems. nih.govmdpi.com Similarly, an integrated analysis of the transcriptome, proteome, and metabolome of Rubus chingii fruit maturation helped to elucidate the complex regulatory networks of flavonoid biosynthesis. frontiersin.org Applying a similar integrated omics strategy to the biological systems where this compound is found or introduced could reveal the metabolic pathways it influences and the specific proteins whose expression or activity it modulates.

Development of Novel Analytical Methods for Trace Analysis and Isomer Differentiation

The complexity of natural extracts and the subtle structural differences between flavonoid isomers necessitate the development of highly sensitive and specific analytical methods.

Trace Analysis: For detecting low-abundance compounds in complex mixtures, modern techniques offer vast improvements in sensitivity. The use of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) operating in single ion monitoring (SIM) mode can enhance the detection of trace flavonoids by approximately 100-fold compared to standard scanning modes. flvc.org This approach is crucial for quantifying this compound in biological samples or in extracts where it is not a major component.

Isomer Differentiation: Differentiating between flavonoid isomers, which often have identical masses, is a significant analytical challenge.

Multi-stage Mass Spectrometry (MSn): Techniques like tandem mass spectrometry (MS/MS) and MSn (e.g., MS³) are invaluable for structural elucidation. mdpi.comnih.gov By inducing fragmentation of the molecule, these methods generate characteristic fragment ions that can reveal the nature and position of sugar moieties and other substituents, allowing for the differentiation of isomers. mdpi.comnih.govresearchgate.net

UPLC-IM-MS: A particularly powerful and novel technique is the coupling of Ultra-Performance Liquid Chromatography (UPLC) with Ion Mobility Mass Spectrometry (IM-MS). lcms.cz IM-MS adds another dimension of separation based on the molecule's size, shape, and charge, known as its collision cross-section (CCS). This allows for the separation of isomers that co-elute during the chromatography step. lcms.cz For example, this technique has been successfully used to separate 6-C and 8-C flavonoid glycoside isomers like orientin and isoorientin. lcms.cz Such a method would be ideal for distinguishing this compound from any potential isomers.

Table 2: Advanced Analytical Techniques for this compound Analysis

| Technique | Application | Advantage for this compound |

|---|---|---|

| HPLC-MS (SIM Mode) | Trace Analysis | High sensitivity and selective detection in complex matrices like plant extracts or biological fluids. flvc.org |

| UPLC-QTOF-MS/MS | Isomer Differentiation | Provides high-resolution mass accuracy and specific fragmentation patterns for structural elucidation. mdpi.comakjournals.comnih.gov |

| UPLC-IM-MS | Isomer Differentiation | Separates co-eluting isomers based on their unique collision cross-section (shape and size), providing an additional point of identification beyond retention time and mass. lcms.cz |

Exploration of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study biological systems, such as to selectively inhibit a protein's function to understand its role in a cell. While the use of this compound specifically as a chemical probe is a nascent area of research, the broader class of flavonoids and natural products are increasingly being recognized as valuable starting points for probe development. science.govresearchgate.net

The development of this compound into a chemical probe would require a thorough understanding of its structure-activity relationship. Key considerations include which parts of the molecule—the flavonoid aglycone, the specific sugar units, or the 3-hydroxy-3-methylglutarate moiety—are responsible for its biological activity. Research suggests that flavonoid glycosides often need to be hydrolyzed to their corresponding aglycones to exhibit full biological activity. ub.edu Therefore, future work could involve the synthesis of this compound analogs to dissect the functional importance of each structural component. Its complex and specific structure could potentially be leveraged to interact with a unique biological target with high selectivity, the hallmark of a useful chemical probe.

Bioengineering Strategies for Enhanced this compound Production (In Vitro Systems)

The natural abundance of this compound can be low and variable, making bioengineering an attractive strategy for its sustainable and scalable production. Research into flavonoid biosynthesis in other organisms provides a roadmap for how this compound production could be enhanced.

Metabolic Engineering and Heterologous Expression: One primary strategy involves identifying the complete biosynthetic gene cluster (BGC) responsible for producing this compound in its native plant and expressing it in a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. An integrated transcriptomic and metabolomic analysis of Rhododendron species identified key genes (e.g., CHS, FLS, F3'H) and transcription factors (e.g., MYB, bHLH) that regulate the biosynthesis of various flavonoids, including the related compound Viscumneoside III. nih.gov Identifying the analogous genes for this compound biosynthesis, including the specific glycosyltransferases and acyltransferase, would enable the reconstruction of the pathway in an industrial microorganism.

Ribosome Engineering in Bacterial Hosts: An alternative approach involves engineering host strains to boost the production of secondary metabolites. Studies in Streptomyces clavuligerus have shown that introducing specific mutations into the ribosomal protein S12 gene (rpsL) can significantly enhance the production of specialized metabolites, including the related flavonoid glycoside Viscumneoside V. nih.gov This "ribosome engineering" approach, which can upregulate cryptic or silent biosynthetic pathways, could potentially be applied to a native or engineered bacterial strain to increase yields of this compound. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Viscumneoside III |

| Viscumneoside V |

| Orientin |

| Isoorientin |

| Vitexin |

| Isovitexin |

| Homoeriodictyol |

| Naringenin |

| Kaempferol |

| Quercetin |

| Delphinidin |

| Rutin |

| Genistein 8-C-glucoside |

Q & A

Q. What analytical techniques are recommended for structural elucidation of Viscumneoside VII?

Structural characterization of this compound requires a combination of advanced spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) is critical for determining its glycosidic linkages and phenolic substituents. Mass spectrometry (MS), particularly High-Resolution Electrospray Ionization (HR-ESI-MS), confirms molecular formulas (e.g., C₂₃H₄₀O₁₈ for Viscumneoside IX, a structural analog) . X-ray crystallography can further resolve stereochemistry if crystalline forms are obtainable. For reproducibility, experimental protocols must detail solvent systems, instrument parameters, and purity validation steps, as outlined in standardized reporting guidelines .

Q. How can this compound be isolated from plant material with minimal degradation?

Isolation involves solvent extraction (e.g., methanol/water gradients) followed by liquid-liquid partitioning and chromatographic purification (e.g., silica gel, Sephadex LH-20). To prevent degradation of labile glycosidic bonds, low-temperature processing (4°C) and antioxidant additives (e.g., ascorbic acid) are recommended. Purity should be verified via HPLC-UV/ELSD, with retention indices cross-referenced against authenticated standards. Detailed protocols for compound stability testing are essential to ensure reproducibility .

Q. What are the primary challenges in quantifying this compound in complex biological matrices?

Quantification requires overcoming matrix interference (e.g., polyphenols, lipids) via sample pre-treatment (solid-phase extraction, protein precipitation). Ultra-HPLC coupled with tandem MS (UHPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode enhances specificity. Calibration curves using deuterated internal standards (if available) improve accuracy. Method validation must address limits of detection (LOD), recovery rates, and inter-day precision, adhering to guidelines for phytochemical analysis .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data for this compound across studies?

Discrepancies often arise from variability in assay conditions (e.g., cell line selection, solvent concentrations). A meta-analysis approach, standardized to IC₅₀ normalization and solvent controls, can harmonize data. Researchers should also evaluate purity (≥95% by HPLC) and batch-to-batch consistency. For in vivo studies, pharmacokinetic parameters (bioavailability, metabolite interference) must be systematically compared .

Q. What experimental strategies optimize the regioselective synthesis of this compound derivatives?

Regioselective glycosylation can be achieved via protecting-group strategies (e.g., TEMPO-mediated oxidation for selective hydroxyl activation). Enzymatic methods using glycosyltransferases (e.g., UGT78D3) offer higher stereocontrol. Post-synthetic purification requires preparative HPLC with orthogonal columns (C18 and phenyl-hexyl phases). Structural confirmation via NOESY NMR or computational docking (e.g., molecular dynamics simulations) validates regiochemistry .

Q. How should researchers design dose-response studies to evaluate this compound’s anti-inflammatory mechanisms?

Dose ranges should span 3–4 log units, with endpoints aligned to specific pathways (e.g., NF-κB inhibition via luciferase reporter assays). Include positive controls (e.g., dexamethasone) and assess off-target effects via kinome profiling. For translational relevance, use primary human macrophages or 3D co-culture models. Data must be analyzed using non-linear regression (e.g., GraphPad Prism) with Hill slope adjustments .

Q. What methodologies address the low bioavailability of this compound in preclinical models?

Bioavailability enhancement strategies include nanoformulation (liposomes, PLGA nanoparticles) or prodrug synthesis (e.g., acylated derivatives). Pharmacokinetic studies should measure plasma half-life, tissue distribution, and metabolite profiles via LC-MS/MS. Comparative studies with absorption enhancers (e.g., piperine) can identify synergistic effects. Ethical guidelines for animal dosing and sample size calculations are critical .

Data Analysis & Validation

Q. How can researchers statistically validate omics data linked to this compound’s activity?

For transcriptomic or proteomic datasets, apply false discovery rate (FDR) correction (Benjamini-Hochberg method) and pathway enrichment analysis (DAVID, KEGG). Use orthogonal validation (qPCR, Western blot) for top hits. Raw data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable), with repositories like PRIDE or GEO cited in publications .

Q. What criteria determine the exclusion of outliers in this compound bioassay datasets?

Outliers should be identified via Grubbs’ test or Dixon’s Q-test, with exclusion justified in the methods section. Replicate experiments (n ≥ 3) under identical conditions reduce outlier impact. Transparent reporting of excluded data points is mandatory to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.